molecular formula C18H25N5O B2615137 N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291867-21-4

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2615137
CAS No.: 1291867-21-4
M. Wt: 327.432
InChI Key: RRJXPBAUHTVMRX-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide (CAS 1291867-21-4) is a chemical compound with the molecular formula C18H25N5O and a molecular weight of 327.42 g/mol . This 1H-1,2,3-triazole-4-carboxamide derivative is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,2,3-triazole carboxamide scaffold are frequently explored as key structural motifs in the development of novel bioactive molecules . Research into similar triazole-carboxamide compounds has demonstrated their potential as potent and selective inhibitors of pharmacological targets such as the Pregnane X Receptor (PXR), highlighting the value of this chemical class in basic research and the development of future therapeutics . Furthermore, triazole-containing compounds are widely investigated for their potential applications in central nervous system disorders, with some derivatives showing promising anticonvulsant activity in preclinical models . This reagent serves as a valuable building block for researchers in synthetic chemistry, enabling the exploration of structure-activity relationships (SAR) and the creation of compound libraries for high-throughput screening. Its defined molecular structure, characterized by a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4, makes it a suitable candidate for studies in computational chemistry and molecular docking . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-cycloheptyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-9-10-15(11-13(12)2)19-17-16(21-23-22-17)18(24)20-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJXPBAUHTVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Cycloheptyl Group Addition: The cycloheptyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents (Triazole/Carboxamide) Molecular Weight Key Features Reference CAS/CSD Code
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, N-(4-chlorophenyl) Not reported Enhanced lipophilicity (cyclopropyl) CSD: ZIPSEY
N-(2-hydroxyethyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, N-(2-hydroxyethyl) Not reported Improved solubility (hydroxyethyl) CSD: LELHOB
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, N-(4-acetamidophenyl) 363.42 g/mol Polar acetamide group CAS: 904812-56-2
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, N-(2,4-dimethoxyphenyl) Not reported Electron-rich aryl substituent CAS: 895644-28-7
1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, N-(4-fluorophenyl) 324.36 g/mol Fluorine-enhanced bioavailability CAS: 866866-69-5

Key Observations:

  • Substituent Effects on Solubility: The hydroxyethyl group in ZIPSEY improves aqueous solubility compared to the cycloheptyl group in the target compound, which is bulkier and more lipophilic .
  • Bioisosteric Replacements: The 4-fluorophenyl group (CAS 866866-69-5) serves as a bioisostere for enhancing metabolic stability .

Crystallographic and Conformational Analysis

Structural studies of these compounds often employ SHELXL () and OLEX2 () for refinement and analysis. For example:

  • The hydroxyethyl-substituted analog (ZIPSEY) exhibits intramolecular hydrogen bonds between the hydroxyl group and triazole nitrogen, stabilizing its conformation .
  • The 3,4-dimethylphenyl group in the target compound likely induces steric hindrance, affecting packing efficiency in the crystal lattice compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{20}N_{6}O
  • Molecular Weight : 304.37 g/mol
  • CAS Number : 118980-75-9

The compound features a triazole ring, which is often associated with a variety of biological activities. The presence of the cycloheptyl group and the dimethylphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell Line IC50 (µM) % Inhibition
MDA-MB-231 (Breast)1.9590.47%
HCT116 (Colon)2.3681.58%
PC-3 (Prostate)0.6784.32%

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
  • Targeting Specific Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as EGFR and Src .

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized various triazole derivatives and tested their efficacy against multiple cancer cell lines. This compound was among the top performers with an IC50 value significantly lower than that of established drugs .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions of this compound using molecular docking studies. The results indicated strong binding affinity to target proteins involved in cancer signaling pathways, suggesting a rational basis for its anticancer properties .

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